molecular formula C15H17NO B5623110 2-(4-tert-butylphenyl)-3-pyridinol CAS No. 30766-31-5

2-(4-tert-butylphenyl)-3-pyridinol

Cat. No. B5623110
CAS RN: 30766-31-5
M. Wt: 227.30 g/mol
InChI Key: FMFKAHUTDXGBDD-UHFFFAOYSA-N
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Description

The compound “2-(4-tert-butylphenyl)-3-pyridinol” is a derivative of pyridinol with a tert-butylphenyl group attached at the 2-position. Pyridinols are a class of organic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a hydroxyl (-OH) group. The tert-butylphenyl group is a bulky group that can influence the physical and chemical properties of the compound .


Molecular Structure Analysis

The molecular structure of “2-(4-tert-butylphenyl)-3-pyridinol” would consist of a pyridine ring with a hydroxyl group at the 3-position and a tert-butylphenyl group at the 2-position. The presence of the nitrogen atom in the pyridine ring can contribute to the compound’s basicity, while the hydroxyl group can contribute to its acidity .


Chemical Reactions Analysis

The compound “2-(4-tert-butylphenyl)-3-pyridinol” could potentially undergo a variety of chemical reactions. The hydroxyl group could participate in condensation reactions or be deprotonated to form a phenoxide ion. The pyridine ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-tert-butylphenyl)-3-pyridinol” would depend on its molecular structure. The presence of the hydroxyl group could allow for hydrogen bonding, which could influence its solubility in polar solvents. The tert-butylphenyl group could increase its hydrophobicity .

Scientific Research Applications

Organic Synthesis Intermediates

2-(4-tert-butylphenyl)-3-pyridinol: serves as a valuable intermediate in organic synthesis. Its structural framework is beneficial for constructing complex organic molecules due to the presence of both phenyl and pyridinol groups, which can undergo various chemical reactions. For instance, it can participate in cross-coupling reactions to form carbon-carbon bonds, essential in synthesizing pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound could be used to develop new drug candidates. Its phenyl group can be modified to create derivatives with potential biological activity. The pyridinol moiety can act as a bioisostere, replacing more common functional groups in drug molecules to improve their pharmacokinetic properties .

Material Science

“2-(4-tert-butylphenyl)-3-pyridinol” may find applications in material science, particularly in the development of novel polymers. Its robust structure can enhance the thermal stability and mechanical strength of polymeric materials when incorporated as a monomer or a cross-linking agent .

Catalysis

This compound’s unique structure allows it to act as a ligand in catalytic systems. It can coordinate with metal ions to form complexes that catalyze various chemical reactions, including oxidation, reduction, and polymerization processes. Such catalysts are crucial for industrial chemical synthesis, reducing energy consumption and improving yield .

Sensing Technologies

The compound’s ability to interact with other molecules makes it a candidate for use in sensing technologies. It could be integrated into sensors to detect specific chemical or biological substances, leveraging its structural components for selective binding and signal transduction .

Environmental Applications

In environmental applications, “2-(4-tert-butylphenyl)-3-pyridinol” could be utilized in the detection and removal of pollutants. Its chemical properties might allow it to bind with contaminants, facilitating their capture and degradation, thus contributing to water and air purification efforts .

properties

IUPAC Name

2-(4-tert-butylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,3)12-8-6-11(7-9-12)14-13(17)5-4-10-16-14/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFKAHUTDXGBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353439
Record name 2-(4-tert-butylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)pyridin-3-ol

CAS RN

30766-31-5
Record name 2-(4-tert-butylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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